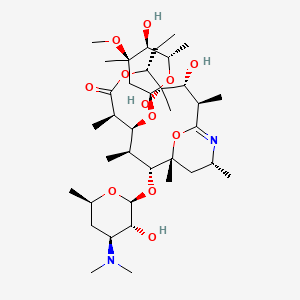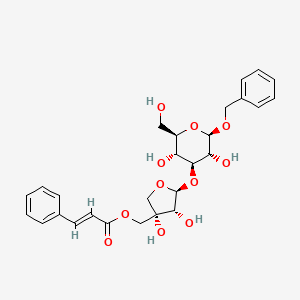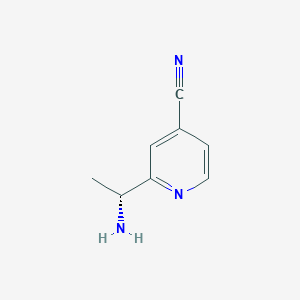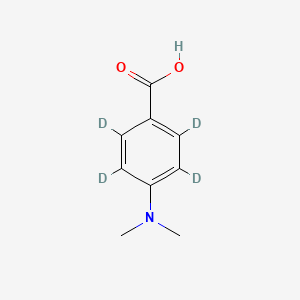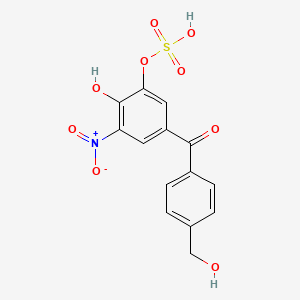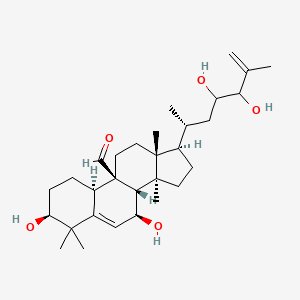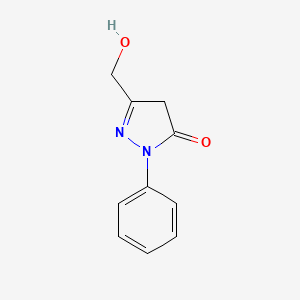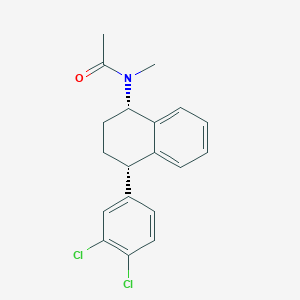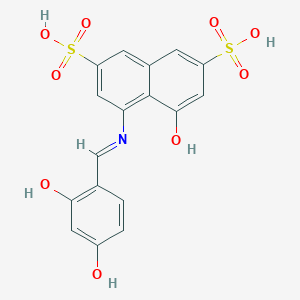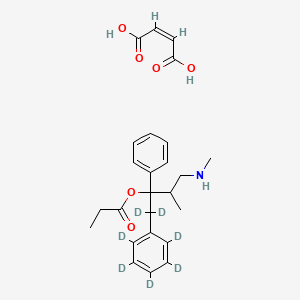
Nor Propoxyphene-d7 Maleate Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nor Propoxyphene-d7 Maleate Salt is a deuterated form of Norpropoxyphene, which is a major metabolite of the opioid analgesic drug dextropropoxyphene. This compound is often used in analytical chemistry and toxicology as a reference standard due to its distinct properties and stability .
Méthodes De Préparation
The synthesis of Nor Propoxyphene-d7 Maleate Salt involves several steps. The primary synthetic route includes the deuteration of Norpropoxyphene followed by its reaction with maleic acid to form the maleate salt. The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms . Industrial production methods may vary, but they generally follow similar principles to ensure high purity and yield.
Analyse Des Réactions Chimiques
Nor Propoxyphene-d7 Maleate Salt undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the amine group, using reagents like alkyl halides
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Nor Propoxyphene-d7 Maleate Salt has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in chromatography and mass spectrometry for the identification and quantification of Norpropoxyphene and its metabolites
Biology: Employed in studies involving the metabolism and pharmacokinetics of dextropropoxyphene.
Mécanisme D'action
Nor Propoxyphene-d7 Maleate Salt exerts its effects primarily through its interaction with opioid receptors in the central nervous system. It acts as a weak agonist at OP1, OP2, and OP3 opiate receptors, which are involved in pain modulation . The compound’s deuterated form allows for more precise studies of its pharmacokinetics and metabolism.
Comparaison Avec Des Composés Similaires
Nor Propoxyphene-d7 Maleate Salt is unique due to its deuterated nature, which provides enhanced stability and allows for more accurate analytical measurements. Similar compounds include:
Norpropoxyphene: The non-deuterated form, which is less stable and less suitable for precise analytical studies.
Dextropropoxyphene: The parent compound, which has stronger analgesic effects but also higher toxicity.
These comparisons highlight the advantages of using this compound in research and industrial applications.
Propriétés
Formule moléculaire |
C25H31NO6 |
|---|---|
Poids moléculaire |
448.6 g/mol |
Nom IUPAC |
(Z)-but-2-enedioic acid;[1,1-dideuterio-3-methyl-4-(methylamino)-1-(2,3,4,5,6-pentadeuteriophenyl)-2-phenylbutan-2-yl] propanoate |
InChI |
InChI=1S/C21H27NO2.C4H4O4/c1-4-20(23)24-21(17(2)16-22-3,19-13-9-6-10-14-19)15-18-11-7-5-8-12-18;5-3(6)1-2-4(7)8/h5-14,17,22H,4,15-16H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i5D,7D,8D,11D,12D,15D2; |
Clé InChI |
HCQPFYNZJNOOKN-RJBGEAFJSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C(C2=CC=CC=C2)(C(C)CNC)OC(=O)CC)[2H])[2H].C(=C\C(=O)O)\C(=O)O |
SMILES canonique |
CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CNC.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


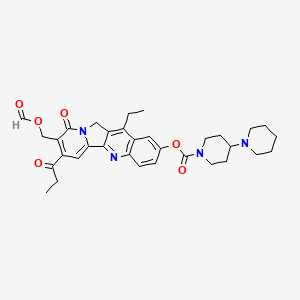
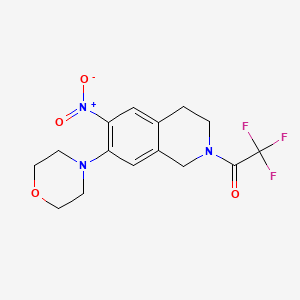
![(E)-3-phenyl-N-[2,2,2-trichloro-1-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]ethyl]prop-2-enamide](/img/structure/B13443525.png)
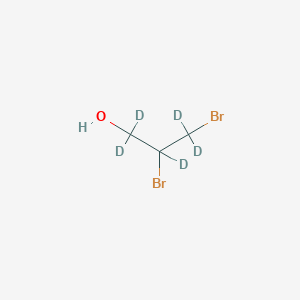
![[9-[10-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]decyl]-9-azabicyclo[3.3.1]nonan-3-yl] N-(2,5-dimethoxyphenyl)carbamate](/img/structure/B13443535.png)
